6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a 3,4-dimethylbenzyl substituent at position 6 and a 1-methyl-3-piperidinyl group at position 2. Its structure combines aromatic and aliphatic moieties, which may enhance bioavailability and target specificity .
Properties
Molecular Formula |
C18H23N5S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenyl)methyl]-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5S/c1-12-6-7-14(9-13(12)2)10-16-21-23-17(19-20-18(23)24-16)15-5-4-8-22(3)11-15/h6-7,9,15H,4-5,8,10-11H2,1-3H3 |
InChI Key |
YOFXRDYTYGEHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCCN(C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method starts with the preparation of the triazole and thiadiazole precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the fused ring system. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Triazolo[3,4-b][1,3,4]thiadiazole derivatives exhibit diverse pharmacological activities based on substituent variations. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : Adamantyl () and naphthoxymethyl () groups enhance membrane permeability compared to the target’s dimethylbenzyl.
- Electron-Withdrawing Groups : Nitro () and chloro () substituents may increase reactivity but reduce metabolic stability.
- Piperidine Derivatives : The target’s 1-methyl-3-piperidinyl group shares similarities with 1-piperidinylmethyl () but differs in substitution position and linkage.
Pharmacological Activities
Anticancer Activity :
- KA39 : Exhibited potent activity against prostate (GI50 = 0.87 μM) and colorectal (GI50 = 1.12 μM) cancer cells .
- CPNT: Increased mean survival time in Ehrlich ascitic carcinoma (EAC) mice by 50% at 50 mg/kg, comparable to cisplatin .
- Adamantyl Derivatives : Compounds with adamantyl groups (e.g., ) showed moderate antiproliferative activity (IC50 ~10–20 μM), suggesting bulky substituents may hinder target binding compared to smaller groups like dimethylbenzyl.
Antibacterial Activity :
- Microwave-synthesized derivatives with 5'-fluoro-2'-methoxybiphenyl (e.g., 3b , 3g ) demonstrated MIC values of 8–16 μg/mL against S. aureus and E. coli .
Structure-Activity Relationships (SAR) :
- Position 6 : Aromatic substituents (e.g., dimethylbenzyl, methoxyphenyl) correlate with improved anticancer activity over aliphatic groups .
- Position 3 : Piperidine derivatives (, target compound) show enhanced CNS penetration, while sulfonamides () favor peripheral activity.
Structural and Energetic Properties
- Hirshfeld Surface Analysis : Dimethylbenzyl groups in the target compound may promote π-π stacking and C-H···N interactions, enhancing binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
